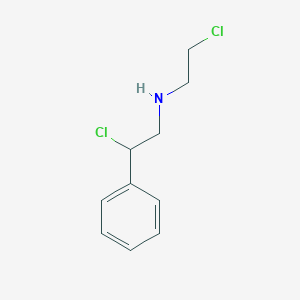
2-chloro-N-(2-chloroethyl)-2-phenylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-chloroethyl)-2-phenylethanamine is a chemical compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and pharmaceutical applications. The structure of this compound includes a phenyl group attached to an ethylamine chain, which is further substituted with two chlorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloroethyl)-2-phenylethanamine typically involves the reaction of 2-phenylethylamine with ethylene oxide, followed by chlorination. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at room temperature to moderate temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-chloroethyl)-2-phenylethanamine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium thiolate or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted amines or thiols.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-chloro-N-(2-chloroethyl)-2-phenylethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its potential use in chemotherapy due to its alkylating properties.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-chloroethyl)-2-phenylethanamine involves the alkylation of DNA. The compound forms covalent bonds with the DNA bases, leading to cross-linking and ultimately inhibiting DNA replication and transcription. This mechanism is particularly useful in the context of chemotherapy, where the goal is to prevent the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-chloroethyl)-N-methylethanamine
- 2-chloro-N,N-dimethylethylamine
- 2-chloro-N,N-diethylethylamine
Uniqueness
2-chloro-N-(2-chloroethyl)-2-phenylethanamine is unique due to the presence of the phenyl group, which can influence its reactivity and biological activity. The phenyl group can enhance the compound’s ability to interact with biological targets, making it potentially more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
2-chloro-N-(2-chloroethyl)-2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N/c11-6-7-13-8-10(12)9-4-2-1-3-5-9/h1-5,10,13H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISILJBOJKJIDSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCCCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
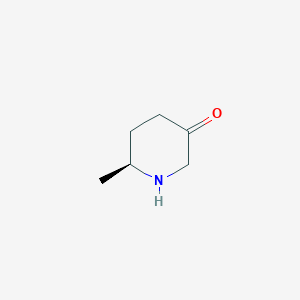
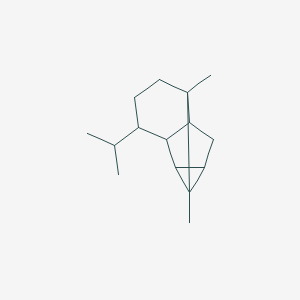
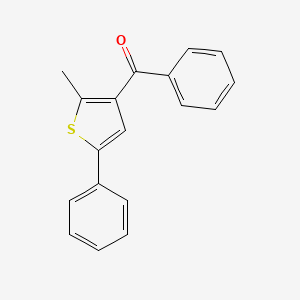
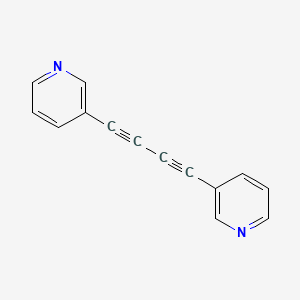
![[(3aR,4S,5R,6aS)-5-hydroxy-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-4-yl]methyl acetate](/img/structure/B11753776.png)
![4,4,5,5-Tetramethyl-2-(2-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B11753777.png)
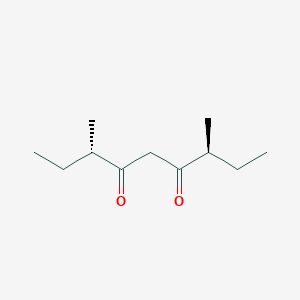
![[4-(difluoromethyl)phenyl]methyl 2,2-dimethylpropanoate](/img/structure/B11753795.png)
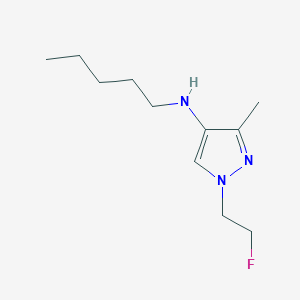
![(1R,5S,6r)-3-Benzyl-6-(chloromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B11753805.png)
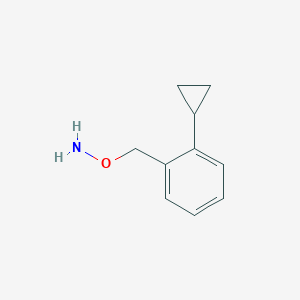
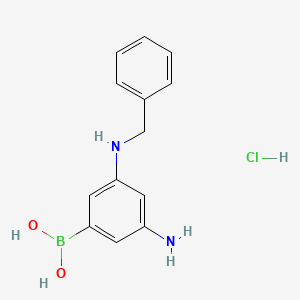
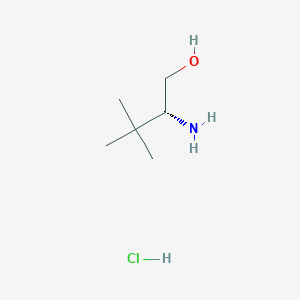
![(2S)-1-{2-[(1-Amino-2-methylpropan-2-YL)amino]acetyl}pyrrolidine-2-carbonitrile hydrochloride](/img/structure/B11753837.png)
